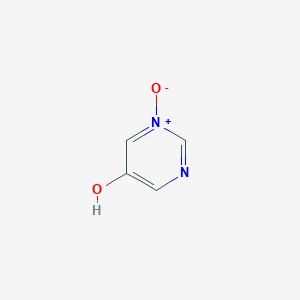

5-Hydroxypyrimidine 1-oxyde

Vue d'ensemble

Description

Synthesis Analysis

1-Oxides of a series of 5-hydroxypyrimidine derivatives were synthesized . Their reactivities in electrophilic-substitution reactions (aminomethylation) were investigated . It was shown that the activity of the 5-hydroxypyrimidine ring in the case of ring substitution increases as a result of N-oxidation .

Molecular Structure Analysis

It was found that 5-hydroxypyrimidines exist in the hydroxy form and are protonated at the nitrogen atom . Their N-oxides are protonated at the oxide oxygen atom, in contrast to the N-oxides of other diazines (pyridazine and quinoxaline) .

Chemical Reactions Analysis

The reactivities of 5-hydroxypyrimidine 1-oxides in electrophilic-substitution reactions (aminomethylation) were compared with 3-hydroxypyridine 1-oxides . The activity of the 5-hydroxypyrimidine ring in the case of ring substitution increases as a result of N-oxidation .

Physical And Chemical Properties Analysis

5-Hydroxypyrimidine 1-oxide has a molecular weight of 112.08700 . It is soluble in water and slightly soluble in ethanol.

Applications De Recherche Scientifique

Études de réactivité chimique et de mécanisme

Le 5-Hydroxypyrimidine 1-oxyde a été étudié pour sa réactivité, en particulier dans le contexte des réactions d'échange H/D. Des recherches ont exploré comment la température influence le pH des solutions aqueuses de ce composé, fournissant des informations sur son comportement dans différentes conditions . Ces connaissances sont cruciales pour comprendre les propriétés fondamentales du composé et peuvent guider son application dans des processus chimiques plus complexes.

Réactions de substitution électrophile

La réactivité du composé dans les réactions de substitution électrophile, telles que l'aminométhylation, a été comparée à celle d'autres composés apparentés comme les 3-hydroxypyridine 1-oxydes . Ces études sont importantes pour la chimie synthétique, où de telles réactions sont fondamentales pour la création d'une variété de molécules complexes.

Synthèse de dérivés

La synthèse des 1-oxydes de dérivés de 5-hydroxypyrimidine a fait l'objet de recherches, révélant que la N-oxydation augmente l'activité du cycle pyrimidine, tandis que les groupes méthyle deviennent moins actifs . Cette information est précieuse pour la conception et la synthèse de nouveaux médicaments et matériaux.

Études de signification biologique

Des recherches sur la chimie et la signification biologique des analogues de la pyrimido[4,5-d]pyrimidine et de la pyrimido[5,4-d]pyrimidine, qui sont liés au this compound, peuvent éclairer les rôles biologiques et les applications potentielles de ces composés en médecine et en biochimie .

Cinétique des réactions d'échange isotopique

La cinétique des réactions d'échange isotopique impliquant le this compound a été déterminée, fournissant des constantes de vitesse qui caractérisent les contributions des différentes formes du composé à la réaction . Ceci est important pour les applications dans le marquage et le suivi isotopique dans les systèmes chimiques et biologiques.

Études de l'influence de la température et du pH

Des investigations sur la façon dont la température affecte le pH des solutions de this compound peuvent renseigner sur son utilisation dans des procédés sensibles aux variations de pH, tels que certains types de synthèse chimique et de procédures analytiques .

Orientations Futures

Mécanisme D'action

Target of Action

5-Hydroxypyrimidine 1-oxide primarily targets the electrophilic substitution reactions . It is synthesized as a series of 5-hydroxypyrimidine derivatives . The compound’s primary role is to increase the activity of the 5-hydroxypyrimidine ring in the case of ring substitution .

Mode of Action

The compound interacts with its targets through a process known as N-oxidation . This process increases the activity of the 5-hydroxypyrimidine ring, making it more reactive in electrophilic-substitution reactions . It’s important to note that as a result of n-oxidation, methyl groups become less active .

Biochemical Pathways

The biochemical pathways affected by 5-Hydroxypyrimidine 1-oxide are primarily related to electrophilic substitution reactions . The compound’s interaction with these pathways results in increased reactivity of the 5-hydroxypyrimidine ring . .

Result of Action

The primary result of 5-Hydroxypyrimidine 1-oxide’s action is the increased reactivity of the 5-hydroxypyrimidine ring in electrophilic-substitution reactions . This leads to changes at the molecular level, specifically in the activity of the 5-hydroxypyrimidine ring and the reactivity of methyl groups

Action Environment

The action of 5-Hydroxypyrimidine 1-oxide can be influenced by environmental factors such as temperature and pH . For example, in the reaction of H/D exchange of the ring protons in 5-hydroxypyrimidine-1-oxide at 160‡ in the pD interval 0.5–10.0, the anionic and neutral forms are the most reactive . With pD > 6, the reaction proceeds more readily through the S E 1 mechanism, and at lower levels of pD through the S E 2 mechanism . These environmental factors can influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

5-Hydroxypyrimidine 1-oxide plays a significant role in biochemical reactions, particularly in electrophilic substitution reactions. The compound’s hydroxyl group and N-oxide functionality enhance its reactivity, making it a valuable intermediate in synthetic chemistry . In biochemical contexts, 5-Hydroxypyrimidine 1-oxide interacts with enzymes such as oxidoreductases, which facilitate the transfer of electrons in oxidation-reduction reactions. These interactions are crucial for the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

The effects of 5-Hydroxypyrimidine 1-oxide on cellular processes are diverse and significant. Studies have shown that derivatives of 5-Hydroxypyrimidine 1-oxide can inhibit tumor growth in animal models, indicating its potential as an anti-cancer agent . The compound influences cell signaling pathways, gene expression, and cellular metabolism by interacting with key regulatory proteins and enzymes. These interactions can lead to changes in cellular functions, such as proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, 5-Hydroxypyrimidine 1-oxide exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, which can alter metabolic pathways and gene expression . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on biomolecules is critical for its biochemical activity. Additionally, 5-Hydroxypyrimidine 1-oxide can undergo redox reactions, further influencing its interactions with cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 5-Hydroxypyrimidine 1-oxide are important factors to consider. The compound’s effects can change over time due to its reactivity and potential for degradation under certain conditions . Long-term studies have shown that 5-Hydroxypyrimidine 1-oxide can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation.

Dosage Effects in Animal Models

The effects of 5-Hydroxypyrimidine 1-oxide vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth effectively, while higher doses may lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage. Understanding these dosage effects is essential for optimizing the therapeutic potential of 5-Hydroxypyrimidine 1-oxide .

Metabolic Pathways

5-Hydroxypyrimidine 1-oxide is involved in several metabolic pathways, interacting with enzymes such as oxidoreductases and transferases . These interactions facilitate the compound’s role in oxidation-reduction reactions and other biochemical processes. The compound’s involvement in metabolic pathways can influence metabolic flux and the levels of various metabolites, highlighting its potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 5-Hydroxypyrimidine 1-oxide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for elucidating the compound’s effects on cellular functions and its potential therapeutic applications .

Subcellular Localization

5-Hydroxypyrimidine 1-oxide exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential as a therapeutic agent .

Propriétés

IUPAC Name |

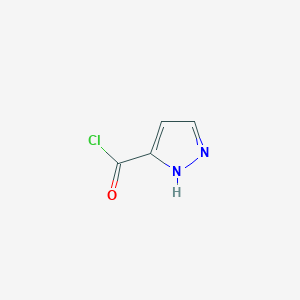

1-oxidopyrimidin-1-ium-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-4-1-5-3-6(8)2-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGFEGTXGVKLNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=N1)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574906 | |

| Record name | 1-Oxo-1lambda~5~-pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88070-44-4 | |

| Record name | 5-Pyrimidinol, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88070-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxo-1lambda~5~-pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene](/img/structure/B1611244.png)

![9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1611257.png)